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Compound of Interest

Compound Name: (-)-2-Iodooctane

Cat. No.: B12745701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leaving group ability of common functional

groups in Sₙ2 reactions involving 2-octyl systems. The efficiency of a nucleophilic substitution

reaction is critically dependent on the facility with which the leaving group departs.

Understanding the relative ability of different leaving groups is paramount for predicting

reaction outcomes and designing efficient synthetic routes in drug development and other

chemical research.

Data Presentation: Relative Reactivity of 2-Octyl
Derivatives
The following table summarizes the relative rates of reaction for various 2-octyl derivatives in a

typical Sₙ2 reaction. The data is compiled from established principles of nucleophilic

substitution and kinetic studies on analogous secondary alkyl systems. The relative rates are

normalized to the reaction of 2-octyl bromide.
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Leaving Group Structure
Relative Rate
(krel)

pKa of
Conjugate
Acid (approx.)

Notes

Iodide I⁻ ~ 3 -10

Excellent leaving

group due to

high polarizability

and the

weakness of the

C-I bond.

Bromide Br⁻ 1 -9

Reference

standard for this

comparison.

Tosylate OTs⁻ ~ 0.5 - 1 -2.8

A very good

leaving group

due to the

resonance

stabilization of

the resulting

anion.

Mesylate OMs⁻ ~ 0.5 -1.9

Similar to

tosylate, with the

negative charge

delocalized over

three oxygen

atoms.

Chloride Cl⁻ ~ 0.05 -7

A poorer leaving

group than

bromide and

iodide due to the

stronger C-Cl

bond.

Fluoride F⁻ ~ 10⁻⁵ 3.2 A very poor

leaving group in

Sₙ2 reactions
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due to the very

strong C-F bond.

Note: The relative rates are estimates based on general trends in Sₙ2 reactions for secondary

alkyl halides and sulfonates. The exact values can vary depending on the specific reaction

conditions (nucleophile, solvent, temperature).

Experimental Protocols
The determination of the relative leaving group ability in a 2-octyl system can be achieved by

measuring the reaction rates of various 2-octyl derivatives with a common nucleophile under

identical conditions. A well-established method for this is the Finkelstein reaction, where an

alkyl halide is treated with sodium iodide in acetone.[1] This protocol can be adapted to

compare different leaving groups.

Objective: To determine the relative rates of Sₙ2 reaction of 2-octyl chloride, 2-octyl bromide,

and 2-octyl tosylate with sodium iodide in acetone.

Materials:

2-octyl chloride

2-octyl bromide

2-octyl tosylate

Sodium iodide (anhydrous)

Acetone (anhydrous)

Standard volumetric flasks and pipettes

Thermostated water bath

Reaction vials with septa

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
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Internal standard (e.g., nonane or decane)

Procedure:

Preparation of Reagents:

Prepare a stock solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).

Prepare individual stock solutions of 2-octyl chloride, 2-octyl bromide, 2-octyl tosylate, and

the internal standard in anhydrous acetone (e.g., 0.05 M).

Reaction Setup:

In a series of reaction vials, add a specific volume of the sodium iodide stock solution.

Add a known amount of the internal standard to each vial.

Place the vials in a thermostated water bath to equilibrate at a constant temperature (e.g.,

25°C).

Initiation of Reaction:

To initiate the reaction, inject a precise volume of one of the 2-octyl derivative stock

solutions into a vial containing the sodium iodide solution. Start a timer immediately.

Repeat this for each of the 2-octyl derivatives in separate vials.

Monitoring the Reaction:

At regular time intervals, withdraw a small aliquot from each reaction vial using a syringe.

Quench the reaction immediately by adding the aliquot to a vial containing a quenching

agent (e.g., a large excess of a dilute acid solution).

Analyze the quenched samples by GC or HPLC to determine the concentration of the

remaining 2-octyl derivative and the formed 2-iodooctane relative to the internal standard.

Data Analysis:
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Plot the concentration of the 2-octyl derivative versus time for each leaving group.

Determine the initial rate of reaction for each derivative from the slope of the initial linear

portion of the concentration-time curve.

The relative rates of the leaving groups can be determined by taking the ratio of the initial

rates with respect to a reference (e.g., 2-octyl bromide).

Mandatory Visualization
Caption: General mechanism of a bimolecular nucleophilic substitution (Sₙ2) reaction.
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Caption: Experimental workflow for determining the relative rates of Sₙ2 reactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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